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Compound of Interest

Compound Name: Isobutylbenzene

Cat. No.: B155976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aromatic properties of

isobutylbenzene, a key intermediate in the pharmaceutical and fragrance industries. This

document details its spectroscopic characteristics, thermodynamic properties, and reactivity in

electrophilic aromatic substitution, supported by experimental data and protocols.

Physicochemical and Thermodynamic Properties
Isobutylbenzene is a colorless liquid with a characteristic aromatic odor. It is an alkylbenzene

consisting of a benzene ring substituted with an isobutyl group. Understanding its physical and

thermodynamic properties is crucial for its application in chemical synthesis and process

design.

Table 1: Physicochemical Properties of Isobutylbenzene
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Property Value Reference

Molecular Formula C₁₀H₁₄

Molecular Weight 134.22 g/mol

Boiling Point 170 °C (at 736 mmHg)

Melting Point -51 °C

Density 0.853 g/mL (at 25 °C)

Refractive Index (n²⁰/D) 1.486

Solubility

Insoluble in water; Soluble in

ethanol, ether, benzene, and

acetone.

Table 2: Thermodynamic Properties of Isobutylbenzene

Property Value Reference

Standard Enthalpy of

Formation (ΔfH°) (gas)
-16.3 ± 1.5 kJ/mol

Standard Molar Entropy (S°)

(liquid, 298.15 K)
294.3 ± 1.2 J/mol·K

Heat Capacity (Cp) (gas)

Specific values can be

calculated using models

available in thermodynamic

databases.

Spectroscopic Properties and Characterization
Spectroscopic analysis is fundamental for the identification and purity assessment of

isobutylbenzene.

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of

isobutylbenzene.
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Table 3: 1H NMR Spectroscopic Data for Isobutylbenzene

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

7.27 - 7.14 m 5H
Aromatic protons

(C₆H₅)

2.47 d 2H
Benzylic protons

(-CH₂-)

1.86 m 1H
Methine proton (-

CH-)

0.90 d 6H
Methyl protons (-

CH₃)

Table 4: 13C NMR Spectroscopic Data for Isobutylbenzene

Chemical Shift (δ) ppm Assignment Reference

141.8 C1 (quaternary aromatic)

129.4 C3/C5 (aromatic CH)

128.4 C2/C6 (aromatic CH)

126.0 C4 (aromatic CH)

45.8 Benzylic Carbon (-CH₂-)

30.5 Methine Carbon (-CH-)

22.7 Methyl Carbons (-CH₃)

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of isobutylbenzene is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of isobutylbenzene in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrumentation: Acquire the 1H and 13C NMR spectra on a standard NMR spectrometer

(e.g., 300 or 500 MHz).

1H NMR Acquisition: Use a standard pulse sequence. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans is

typically required compared to 1H NMR. The spectral width should encompass the expected

range for aromatic and aliphatic carbons (e.g., 0-150 ppm).

FT-IR spectroscopy is used to identify the functional groups present in isobutylbenzene.

Table 5: Key IR Absorption Bands for Isobutylbenzene

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

3000-2850 Strong Aliphatic C-H stretch

1605, 1495, 1450 Medium-Strong Aromatic C=C ring stretching

740, 695 Strong
C-H out-of-plane bending for

monosubstituted benzene

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like isobutylbenzene, the spectrum can be obtained using the following

method:

Sample Preparation: Place a drop of neat isobutylbenzene between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the

sample plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans
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are co-added at a resolution of 4 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of isobutylbenzene.

Table 6: Major Fragments in the Mass Spectrum of Isobutylbenzene

m/z
Relative Intensity
(%)

Fragment Reference

134 26.9 [M]⁺ (Molecular Ion)

92 62.3 [C₇H₈]⁺

91 100.0
[C₇H₇]⁺ (Tropylium

ion)

43 13.6
[C₃H₇]⁺ (Isopropyl

cation)

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining the mass spectrum of isobutylbenzene is:

Sample Introduction: Introduce a small amount of isobutylbenzene into the mass

spectrometer, often via a gas chromatography (GC) system for separation and purification.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-

flight) and detected to generate the mass spectrum.

Chemical Reactivity: Electrophilic Aromatic
Substitution
The isobutyl group is an activating, ortho-, para-directing group in electrophilic aromatic

substitution (EAS) reactions. The electron-donating nature of the alkyl group stabilizes the

arenium ion intermediate, thus increasing the reaction rate compared to benzene. However, the
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steric bulk of the isobutyl group can influence the ortho/para product ratio, often favoring the

para product.

A key industrial reaction is the Friedel-Crafts acylation of isobutylbenzene, which is a crucial

step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
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Reactants

Intermediate Formation

Electrophilic Aromatic Substitution
Products

Isobutylbenzene
Arenium Ion

(Sigma Complex)
 + AcyliumIon

Acetyl Chloride
(CH₃COCl) Acylium Ion

[CH₃C=O]⁺

 + LewisAcid

Lewis Acid
(e.g., AlCl₃)

4-Isobutylacetophenone - H⁺ HCl + AlCl₃
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Start

Reaction Setup:
- Anhydrous AlCl₃ in CH₂Cl₂

- Cool to 0-5 °C

Dropwise addition of
Isobutylbenzene and Acetyl Chloride

Stir at Room Temperature

Quench with Ice/HCl
- Separate Organic Layer

- Wash with H₂O, NaHCO₃, Brine

Dry with Na₂SO₄

- Filter and Evaporate Solvent
- Vacuum Distillation

Pure 4-Isobutylacetophenone

Click to download full resolution via product page

To cite this document: BenchChem. [An In-depth Technical Guide to the Aromatic Properties
of Isobutylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155976#aromatic-properties-of-isobutylbenzene]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b155976?utm_src=pdf-body-img
https://www.benchchem.com/product/b155976#aromatic-properties-of-isobutylbenzene
https://www.benchchem.com/product/b155976#aromatic-properties-of-isobutylbenzene
https://www.benchchem.com/product/b155976#aromatic-properties-of-isobutylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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